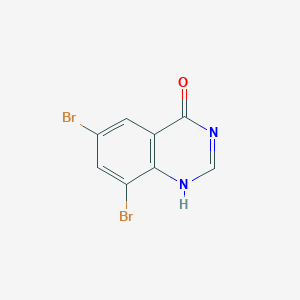

6,8-dibromoquinazolin-4(3H)-one

Overview

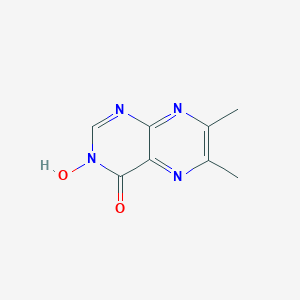

Description

6,8-Dibromoquinazolin-4(3H)-one is a brominated derivative of quinazolinone, a heterocyclic compound. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell replication .

Mechanism of Action

Target of Action

The primary target of 6,8-dibromoquinazolin-4(3H)-one is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a process essential for purine and thymidylate production, which are necessary for DNA replication and cell division .

Mode of Action

This compound inhibits DHFR by binding to the enzyme’s active site . This binding prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth . The structural features of this compound enhance its selectivity and specificity for DHFR, allowing it to bind effectively to the enzyme’s active site .

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the folate pathway, which is crucial for DNA synthesis and cell growth . This disruption leads to a decrease in the production of purines and thymidylate, which are necessary for DNA replication and cell division . As a result, the compound can exert antitumor activity .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth, resulting in antitumor activity . Some compounds related to this compound have shown remarkable DHFR inhibitory activity and broad-spectrum antitumor effects .

Biochemical Analysis

Biochemical Properties

6,8-Dibromoquinazolin-4(3H)-one has been found to interact with certain enzymes, particularly dihydrofolate reductase (DHFR) . The compound’s structural features enhance its selectivity and specificity for proper binding to the enzyme’s active site .

Cellular Effects

In terms of cellular effects, this compound has been observed to have inhibitory activity on DHFR, which can lead to antitumor activity in disease-oriented human cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to DHFR with similar amino acid residues as methotrexate, especially Arg 28 . This binding interaction can lead to enzyme inhibition, potentially affecting gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromoquinazolin-4(3H)-one typically involves the bromination of quinazolinone derivatives. One common method includes the reaction of quinazolin-4(3H)-one with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can modify the quinazolinone core .

Scientific Research Applications

6,8-Dibromoquinazolin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

6-Bromoquinazolin-4(3H)-one: A mono-brominated derivative with similar biological activities but potentially different potency and selectivity.

2,3-Disubstituted Quinazolinones: These compounds have been studied for their antiviral activities.

Uniqueness

6,8-Dibromoquinazolin-4(3H)-one is unique due to its dual bromination, which can enhance its binding affinity and specificity for certain biological targets, such as DHFR. This dual bromination may also influence its chemical reactivity and the types of reactions it can undergo .

Properties

IUPAC Name |

6,8-dibromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUXMFPULVMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369441 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-85-3 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 6,8-dibromoquinazolin-4(3H)-one derivatives?

A1: Several synthetic strategies have been explored:

- Condensation of 6,8-dibromoanthranilamide: This method involves reacting 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol, leading to the formation of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. [] This can be further modified to obtain 2-aryl-4-chloro-6,8-dibromoquinazolines by treatment with thionyl chloride. []

- Cyclisation of acrylamide derivatives: Another approach involves the cyclisation of specifically designed acrylamide derivatives with hydrazine hydrate, resulting in the formation of various this compound analogues. []

Q2: How can the structure of this compound be further modified?

A2: Researchers have successfully employed cross-coupling reactions to introduce diverse substituents:

- Sonogashira cross-coupling: This reaction allows for the introduction of alkynyl groups at the 4-position of the quinazoline ring. For example, reacting 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes in the presence of a palladium catalyst yields 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines. [, ]

- Suzuki-Miyaura cross-coupling: This reaction enables the introduction of aryl groups. Specifically, reacting 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. [, ]

Q3: What are the potential applications of this compound derivatives?

A3: Research suggests potential in the following areas:

- Antimicrobial agents: Several synthesized derivatives exhibit promising in vitro antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, Certium, A. niger, and C. albicans. [, , , , ] This highlights their potential as a source for novel antimicrobial drug development.

- Photophysical properties: The 2,6,8-triaryl-4-(phenylethynyl)quinazolines, synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions, display notable absorption and emission properties in solution. [, ] This makes them interesting candidates for further investigation in materials science, particularly in areas requiring luminescent materials.

Q4: How are this compound derivatives characterized?

A4: A combination of techniques is employed to confirm the structure and analyze properties:

- Spectroscopic analysis: This includes IR, 1H NMR, and 13C NMR spectroscopy, providing detailed information on functional groups and molecular structure. [, , , , , ]

- Mass spectrometry: This technique helps determine the molecular weight and provides further structural information. []

- Elemental analysis: This verifies the elemental composition of the synthesized compounds. [, , ]

- Photophysical property analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy are utilized to study the light absorption and emission characteristics of the compounds. [, ]

Q5: What are the Structure-Activity Relationship (SAR) findings for antimicrobial activity in this compound derivatives?

A5: While comprehensive SAR studies are still ongoing, research suggests that:

- Introduction of pyrazole rings: Incorporating pyrazole rings at the 3-position of the this compound core often enhances antimicrobial activity. [, , , ]

- Variation of substituents: Modifying the substituents on the pyrazole ring, such as introducing various aryl groups, significantly influences the potency and spectrum of antimicrobial activity. [, , , ] Further investigations are crucial to establish definitive structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)